
3-Acetamido-3-desoxi-D-glucosa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetamido-3-deoxy-D-glucose (3-ADG) is a naturally occurring carbohydrate that is found in a variety of organisms, including humans, plants, and bacteria. It is a monosaccharide, meaning it is composed of a single sugar molecule, and is an important component of the human diet. 3-ADG has been used in a variety of scientific research applications, ranging from drug development to biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Síntesis de Heptosas
3-Acetamido-3-desoxi-D-glucosa se utiliza en la síntesis de heptosas {svg_1}. La adición catalizada por bases de nitrometano a las aldosas para producir 1-desoxi-1-nitroglicitoles, que pueden convertirse en condiciones de reacción de Nef para dar aldosas, proporciona un método importante para la ascensión de la cadena de glicósidos {svg_2}.
Actividad antiviral
Los nucleósidos de 3-aminoindol de 2-acetamido-2-desoxi-D-glucosa se han sintetizado y probado para su actividad antiviral contra el virus de la hepatitis B (VHB) {svg_3}. Estos nucleósidos mostraron diferentes grados de actividades antivirales o acciones inhibitorias {svg_4}.
Actividad antibacteriana
Los derivados de this compound también se han estudiado por sus actividades antibacterianas {svg_5}. Sin embargo, los detalles específicos de esta aplicación no están disponibles en los resultados de la búsqueda.
Biosíntesis de dTDP-3-acetamido-3,6-didesoxi-α-D-glucosa
this compound participa en la biosíntesis de dTDP-3-acetamido-3,6-didesoxi-α-D-glucosa {svg_6}. Este compuesto es parte de las unidades repetitivas de los antígenos O del lipopolisacárido, de la porción de glicano de las glicoproteínas de la capa S (capa superficial de las células bacterianas) y también de muchos antibióticos {svg_7}.
Mecanismo De Acción
Target of Action
3-Acetamido-3-deoxy-D-glucose primarily targets the hexosamine biosynthetic pathway (HSP) in organisms . The end product of the HSP, UDP-N-acetylglucosamine (GlcNAc), is a donor sugar nucleotide for complex glycosylation in the secretory pathway and for O-linked GlcNAc (O-GlcNAc) addition to nucleocytoplasmic proteins .
Mode of Action
The compound interacts with its targets by blocking the cycling of the O-GlcNAc posttranslational modification . This is achieved through the pharmacological inhibition of O-GlcNAcase, the enzyme that catalyzes O-GlcNAc removal from proteins . This interaction results in increased levels of O-GlcNAc and can cause insulin resistance in certain cells .
Biochemical Pathways
The biosynthesis of 3-Acetamido-3-deoxy-D-glucose involves a series of enzymatic reactions. It starts with α-D-glucopyranose 1-phosphate, which is activated by dTTP and converted to dTDP-4-dehydro-6-deoxy-α-D-glucopyranose in two steps . The subsequent steps involve a transaminase and a transacetylase, leading to the specific production of nucleotide-activated 3-acetamido-3,6-dideoxy-α-D-glucose . This pathway is similar to that of dTDP-3-acetamido-3,6-dideoxy-α-D-galactose biosynthesis .
Pharmacokinetics
The compound’s molecular weight is 22121 , which could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
The action of 3-Acetamido-3-deoxy-D-glucose results in increased levels of O-GlcNAc, which can cause insulin resistance in certain cells, such as 3T3-L1 adipocytes . This insulin resistance is associated with increased O-GlcNAc modification of several proteins, including insulin receptor substrate 1 and β-catenin, two important effectors of insulin signaling .
Action Environment
The action, efficacy, and stability of 3-Acetamido-3-deoxy-D-glucose can be influenced by various environmental factors. For instance, the compound is synthesized in organisms such as Thermoanaerobacterium thermosaccharolyticum E207-71, a Gram-positive, anaerobic, thermophilic organism . The specific environmental conditions of this organism, such as temperature and oxygen availability, could potentially impact the compound’s action.
Direcciones Futuras
The future directions of research on 3-Acetamido-3-deoxy-D-glucose could involve further exploration of its synthesis and potential applications. β-N-Acetylhexosaminidases, which are involved in its synthesis, have shown potential for a range of unusual reactions and challenging applications in carbohydrate synthesis . This opens up possibilities for future research and development in this area .
Análisis Bioquímico
Biochemical Properties
The biosynthesis of 3-Acetamido-3-deoxy-D-glucose involves five enzymes, namely a transferase, a dehydratase, an isomerase, a transaminase, and a transacetylase . The subsequent isomerase was shown to be capable of forming a dTDP-3-oxo-6-deoxy-D-glucose intermediate from the RmlB product dTDP-4-oxo-6-deoxy-D-glucose .
Cellular Effects
The specific production of nucleotide-activated 3-Acetamido-3-deoxy-D-glucose is involved in the biosynthesis pathway of lipopolysaccharide O-antigen structures and antibiotic precursors . This suggests that 3-Acetamido-3-deoxy-D-glucose plays a significant role in cellular processes.
Molecular Mechanism
The molecular mechanism of 3-Acetamido-3-deoxy-D-glucose involves a series of enzymatic reactions. The initiating reactions are catalyzed by the glucose-1-phosphate thymidylyltransferase RmlA and the dTDP-D-glucose-4,6-dehydratase RmlB . The subsequent isomerase forms a dTDP-3-oxo-6-deoxy-D-glucose intermediate .
Metabolic Pathways
3-Acetamido-3-deoxy-D-glucose is involved in the biosynthesis pathway of dTDP-α-D-Quip3NAc, which is similar to that of dTDP-α-D-Fucp3NAc . This pathway involves a series of enzymatic reactions, including a transferase, a dehydratase, an isomerase, a transaminase, and a transacetylase .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Acetamido-3-deoxy-D-glucose involves the conversion of D-glucose to the desired compound through a series of chemical reactions.", "Starting Materials": [ "D-glucose", "Acetic anhydride", "Ammonium hydroxide", "Sodium borohydride", "Hydrochloric acid", "Sodium acetate", "Methanol" ], "Reaction": [ "D-glucose is initially reacted with acetic anhydride in the presence of anhydrous sodium acetate to form 2,3,4,6-tetra-O-acetyl-D-glucopyranose.", "This compound is then treated with ammonium hydroxide to remove the acetyl groups and form 2,3,4,6-tetra-O-acetyl-D-glucosamine.", "Sodium borohydride is then used to reduce the amide group in the previous compound to form 2,3,4,6-tetra-O-acetyl-D-glucosaminylamine.", "This compound is then deacetylated using hydrochloric acid to form 3-Acetamido-3-deoxy-D-glucopyranose.", "Finally, treatment with methanol and hydrochloric acid leads to the formation of 3-Acetamido-3-deoxy-D-glucose." ] } | |
| 14086-88-5 | |
Fórmula molecular |
C8H15NO6 |
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
N-[(3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-6(12)4(2-10)15-8(14)7(5)13/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8?/m1/s1 |
Clave InChI |
VXUMVOQGKNZDNY-ZTVVOAFPSA-N |
SMILES isomérico |
CC(=O)N[C@H]1[C@@H]([C@H](OC([C@@H]1O)O)CO)O |
SMILES canónico |
CC(=O)NC1C(C(OC(C1O)O)CO)O |
Sinónimos |
N-Acetyl-kanosamine; 3-Acetamido-3-deoxy-D-glucopyranose; |
Origen del producto |
United States |
Q1: What are the current synthetic approaches to obtain 3-acetamido-3-deoxy-D-glucose?
A1: Two main synthetic routes are described in the literature:
- Nucleophilic Substitution with Azide: One method utilizes 1,2;5,6-di-O-isopropylidene-3-O-p-tolylsulfonyl-D-allofuranose as a starting material. The key step involves displacing the sulfonate group with azide, leading to inversion of configuration. This method offers a direct route to synthesize kanosamine. []
- Oxidation Strategies: An alternative synthesis leverages oxidation reactions. This approach utilizes acid anhydride-methyl sulfoxide mixtures or the Pfitzner-Moffatt reagent to achieve the desired oxidation state in the kanosamine molecule. This method provides a facile route for the synthesis of 3-acetamido-3-deoxy-D-glucose and related compounds. [] [It seems there's no information about this alternative method in the provided papers. Please double-check the provided sources.]
Q2: How does the structure of 3-acetamido-3-deoxy-D-glucose influence its reactivity in glycosylation reactions?
A2: Research suggests that the presence of the acetamido group at the C-3 position significantly influences the reactivity of 3-acetamido-2,4,6-tri-O-benzyl-3-deoxy-α-D-glucopyranosyl chloride in glycosylation reactions. []
- Rapid Intermediate Formation: The benzyl halogeno derivative of 3-acetamido-3-deoxy-D-glucose tends to rapidly convert to a stable intermediate. This rapid conversion can lead to lower yields, particularly when complex aglycons are used in the presence of dioxane during glucoside formation. []
Q3: Are there any structural analogs of 3-acetamido-3-deoxy-D-glucose that exhibit different reactivity in glycosylation reactions?
A3: Yes, changing the position of the acetamido group impacts reactivity. For instance, 6-acetamido-2,3,4-tri-O-benzyl-6-deoxy-D-glucopyranosyl chloride, where the acetamido group is at C-6, exhibits enhanced α-glucoside formation due to anchimeric assistance from the C-6 acetamido group. This highlights the importance of structural modifications in influencing the outcome of glycosylation reactions. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


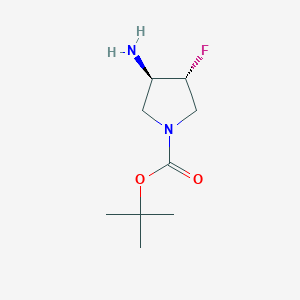
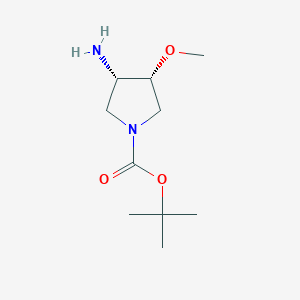
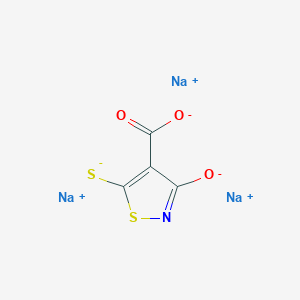
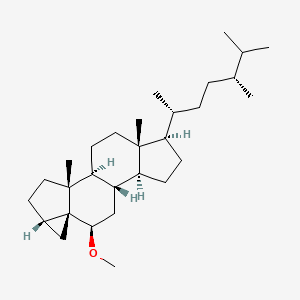
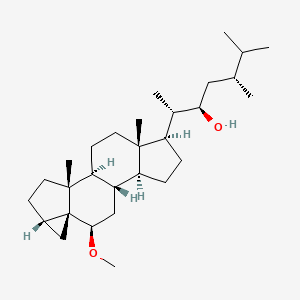
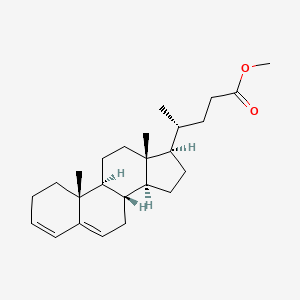
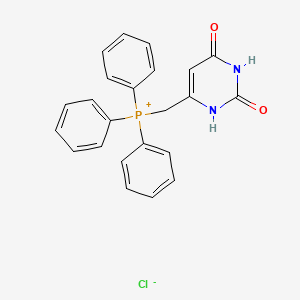
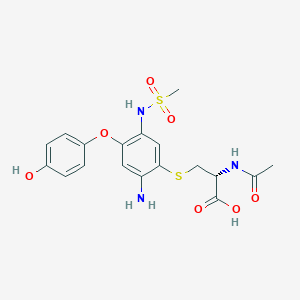
![N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B1141791.png)
![3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt](/img/structure/B1141794.png)
